![molecular formula C13H18ClN B2961952 Tricyclo[7.2.2.02,7]trideca-2,4,6-trien-8-amine;hydrochloride CAS No. 2470436-70-3](/img/structure/B2961952.png)
Tricyclo[7.2.2.02,7]trideca-2,4,6-trien-8-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricyclo[7.2.2.02,7]trideca-2,4,6-trien-8-amine;hydrochloride: is a complex organic compound with a unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The compound can be synthesized through multiple synthetic routes, often involving multistep organic reactions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps to remove any impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed: The reactions can yield various products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology: In biological research, it can be used as a probe or inhibitor in studying biological processes. Its interactions with enzymes and receptors can provide insights into molecular mechanisms.
Medicine: The compound has potential medicinal applications, including its use as a lead compound in drug discovery. It may exhibit biological activity that can be harnessed for therapeutic purposes.
Industry: In the industrial sector, it can be utilized in the production of specialty chemicals and materials. Its properties may be advantageous in various manufacturing processes.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Tricyclo[7.2.2.02,7]trideca-2,4,6-trien-8-amine
Tricyclo[7.2.2.02,7]trideca-2,4,6-trien-8-ol
Tricyclo[7.2.2.02,7]trideca-2,4,6-trien-8-carboxylic acid
Uniqueness: Compared to similar compounds, Tricyclo[72202,7]trideca-2,4,6-trien-8-amine;hydrochloride stands out due to its specific functional groups and structural features
This comprehensive overview provides a detailed understanding of Tricyclo[72202,7]trideca-2,4,6-trien-8-amine;hydrochloride, highlighting its preparation, reactions, applications, and mechanisms
Propriétés
IUPAC Name |
tricyclo[7.2.2.02,7]trideca-2,4,6-trien-8-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N.ClH/c14-13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)13;/h1-4,9-10,13H,5-8,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXSSOSLNXJUQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1C(C3=CC=CC=C23)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
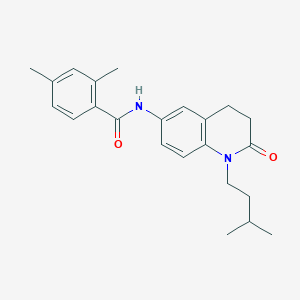
![(E)-4-(N,N-dipropylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2961872.png)
![N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B2961874.png)
![8-ethoxy-5-[(2-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2961877.png)
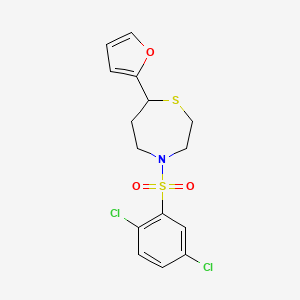
![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2961879.png)
![4-Cyano-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzenesulfonamide](/img/structure/B2961881.png)
![tert-Butyl 3-(((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)methyl)piperidine-1-carboxylate](/img/structure/B2961882.png)
![N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]cyclohexanecarboxamide](/img/structure/B2961884.png)
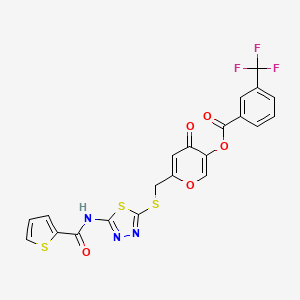
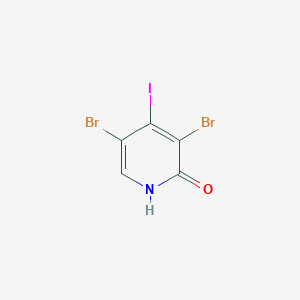
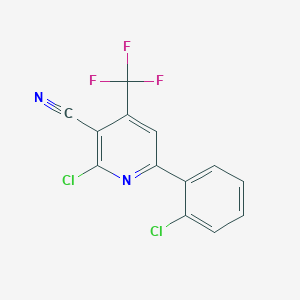
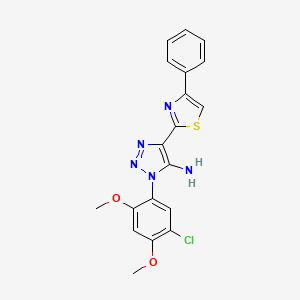
![4-Cyclopentyl-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2961892.png)
